molecular formula C8H16BN3O2 B11903468 (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11903468
M. Wt: 197.05 g/mol
InChI Key: CDKKTXCWESMYDO-UHFFFAOYSA-N
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Description

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrazole ring substituted with a dimethylamino propyl group and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring. The dimethylamino propyl group can be introduced via alkylation reactions. Finally, the boronic acid group is introduced through borylation reactions using boron reagents such as boronic esters or boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling yields biaryl compounds, while oxidation reactions produce boronic esters .

Scientific Research Applications

Chemical Synthesis

Boronic acids are widely utilized in organic chemistry, particularly in the Suzuki coupling reaction, which forms carbon-carbon bonds. The presence of the pyrazole ring in (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid enhances its reactivity and selectivity in these reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Compound NameStructure FeaturesReactivity
This compoundPyrazole ring with dimethylamino groupHigh
4-Pyridylboronic AcidPyridine ringModerate
3-AminopyrazoleAmino group on pyrazoleHigh

The unique structure of this compound may facilitate the formation of complex organic molecules, which is crucial for drug discovery and development.

Biological Applications

Boronic acids are known for their ability to interact with biomolecules, leading to various therapeutic applications. The specific interactions of this compound with biological targets could be significant.

Potential Therapeutic Uses

Research indicates that boronic acids can inhibit proteasomes and enzymes involved in cancer progression. The dimethylamino group may enhance the solubility and bioavailability of this compound, potentially increasing its efficacy as a therapeutic agent.

Case Study: BRAF Inhibition

In studies involving BRAF inhibitors, compounds structurally related to this compound have shown promising results against melanoma cells. For instance, certain pyrazole derivatives have been reported to inhibit BRAF activity effectively, suggesting that this compound could be explored further as a potential anti-cancer agent .

Material Science Applications

The unique properties of boronic acids allow them to be used in material science, particularly in the development of sensors and drug delivery systems. The ability to form reversible bonds with diols can be exploited in creating responsive materials that change properties based on environmental stimuli.

Table 2: Applications in Material Science

Application TypeDescription
SensorsUtilization in biosensors for detecting glucose levels due to their interaction with sugars.
Drug Delivery SystemsDevelopment of smart drug carriers that release medication in response to specific biological triggers.

Future Research Directions

Further empirical studies are essential to elucidate the full potential of this compound. Research should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Efficacy : Evaluating its effectiveness in preclinical models for diseases such as cancer.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

Mechanism of Action

The mechanism of action of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its applications in drug delivery and as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacol boronic ester .

Uniqueness

What sets (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid apart is its unique combination of a pyrazole ring and a dimethylamino propyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .

Biological Activity

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative notable for its unique structure, which combines a pyrazole ring with a dimethylamino propyl group. This compound's potential biological activity is largely attributed to its ability to interact with various biomolecules, a property common among boronic acids. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's chemical formula is C11H16BN3O2C_{11}H_{16}BN_3O_2, and it has the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Dimethylamino Group : Enhances solubility and may influence pharmacokinetics and pharmacodynamics.
  • Boronic Acid Functional Group : Known for its ability to form reversible covalent bonds with diols, which can be crucial for biological interactions.

Boronic acids have been shown to exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with their active sites.
  • Cell Signaling Modulation : They may interfere with signaling pathways by binding to proteins involved in cellular communication.

Antiproliferative Effects

Studies indicate that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, a library of pyrazole derivatives was evaluated for their activity against K562 and MCF-7 cancer cell lines, revealing that certain derivatives induced apoptosis and inhibited cell proliferation through mechanisms involving caspase activation and PARP cleavage .

Study 1: BRAF Inhibition

A related study explored the synthesis of tricyclic pyrazole BRAF inhibitors. The findings suggested that modifications on the pyrazole ring could enhance potency against BRAF mutant melanoma cell lines. The compound showed nanomolar activity in inhibiting oncogenic BRAF-driven ERK activation, indicating its potential as a therapeutic agent in targeted cancer therapy .

Study 2: Anticancer Activity

Another investigation focused on the synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines. These compounds demonstrated significant antiproliferative activity, with low micromolar GI50 values against various cancer cell lines. The mechanism involved induction of apoptosis and disruption of cell cycle progression .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole ring, Dimethylamino propyl groupPotential BRAF inhibitor
3-AminopyrazoleAmino group on pyrazoleKnown for anticancer properties
4-Pyridylboronic AcidPyridine ring with boronic acidExhibits different reactivity patterns

The unique combination of structural features in this compound may enhance its solubility and interaction capabilities compared to other compounds.

Future Directions

Further empirical studies are necessary to elucidate the specific biological effects of this compound. Investigations should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploring potential uses in treating specific cancers or other diseases where modulation of enzyme activity is beneficial.

Properties

Molecular Formula

C8H16BN3O2

Molecular Weight

197.05 g/mol

IUPAC Name

[1-[3-(dimethylamino)propyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H16BN3O2/c1-11(2)4-3-5-12-7-8(6-10-12)9(13)14/h6-7,13-14H,3-5H2,1-2H3

InChI Key

CDKKTXCWESMYDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCCN(C)C)(O)O

Origin of Product

United States

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